Einecs 285-854-4

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU between 1971 and 1981, with EINECS 285-854-4 being one such entry. EINECS serves as a regulatory framework under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) to manage chemical risks, necessitating comparative analyses with structurally or functionally analogous compounds to fill data gaps .

Properties

CAS No. |

85153-71-5 |

|---|---|

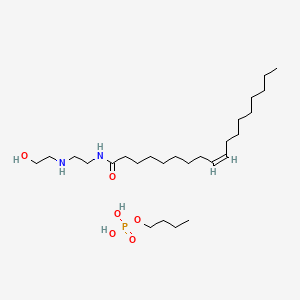

Molecular Formula |

C26H55N2O6P |

Molecular Weight |

522.7 g/mol |

IUPAC Name |

butyl dihydrogen phosphate;(Z)-N-[2-(2-hydroxyethylamino)ethyl]octadec-9-enamide |

InChI |

InChI=1S/C22H44N2O2.C4H11O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25;1-2-3-4-8-9(5,6)7/h9-10,23,25H,2-8,11-21H2,1H3,(H,24,26);2-4H2,1H3,(H2,5,6,7)/b10-9-; |

InChI Key |

XCLQHVPLEFKGQM-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCO.CCCCOP(=O)(O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCO.CCCCOP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Einecs 285-854-4 involves the esterification of phosphoric acid with butanol, followed by a reaction with (Z)-N-[2-[(2-hydroxyethyl)amino]ethyl]-9-octadecenamide . The reaction conditions typically include the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Einecs 285-854-4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phosphoric acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of butyl alcohol and amine derivatives.

Scientific Research Applications

Einecs 285-854-4 has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphoric acid esters and amides.

Biology: The compound is studied for its potential role in biochemical pathways involving phosphoric acid derivatives.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: This compound is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of Einecs 285-854-4 involves its interaction with molecular targets such as enzymes and receptors. The phosphoric acid ester group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of this compound and Analogous Compounds

Functional and Toxicological Overlaps

This compound likely shares functional similarities with industrial solvents or intermediates. Quantitative Structure-Activity Relationship (QSAR) models predict acute toxicity for EINECS chemicals using log Kow and molecular descriptors. For example:

- Chlorinated alkanes show fish toxicity (LC₅₀: 10–100 mg/L) correlating with log Kow values >3.0 .

- Substituted mononitrobenzenes exhibit toxicity to aquatic organisms (e.g., Daphnia magna EC₅₀: 1–10 mg/L) linked to electron-withdrawing nitro groups .

This compound may fall into a chemical class where QSAR predictions are reliable (54% of EINECS chemicals are QSAR-compatible) . However, structurally unique compounds like botanical extracts remain challenging to model, highlighting the need for hybrid approaches combining in vitro and in silico data .

Key Research Findings

Coverage of EINECS Domain : A subset of 28 ERGO reference compounds covers 82% of EINECS structural features, though bioactive substances often diverge in atom-centered fragment profiles .

Read-Across Predictions : Machine learning models using 1,387 labeled compounds achieve >70% similarity coverage for 33,000 EINECS substances, enabling toxicity predictions for unlabeled analogs like this compound .

Toxicity Prediction Gaps : While log Kow-based QSARs are robust for chlorinated alkanes and nitrobenzenes, this compound may require structural refinement to account for reactive metabolites or enantiomer-specific effects .

Q & A

Basic Research Questions

Q. How can researchers determine the structural and physicochemical properties of EC 285-854-4 to ensure reproducibility across studies?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography for structural elucidation. Physicochemical properties (e.g., solubility, melting point) should be assessed using standardized protocols (e.g., OECD guidelines). Document all parameters (e.g., temperature, solvent purity) to enable replication .

- Key Consideration : Cross-validate results with orthogonal methods (e.g., mass spectrometry for molecular weight confirmation) to minimize instrumental bias .

Q. What are the standard protocols for synthesizing EC 285-854-4 in laboratory settings?

- Methodological Answer : Follow stepwise synthetic pathways with detailed stoichiometric ratios and reaction conditions (e.g., catalysts, inert atmosphere requirements). Include purification steps (e.g., recrystallization, column chromatography) and characterize intermediates to confirm reaction progress .

- Key Consideration : Publish synthetic procedures in open-access repositories to address reproducibility challenges in organic chemistry .

Q. How can researchers assess the purity and stability of EC 285-854-4 under varying experimental conditions?

- Methodological Answer : Employ HPLC or GC-MS for purity analysis. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, humidity) with kinetic modeling to predict shelf-life .

- Key Consideration : Use control samples and replicate experiments to distinguish compound degradation from analytical artifacts .

Advanced Research Questions

Q. How to design experiments investigating the mechanistic role of EC 285-854-4 in catalytic or biological systems?

- Methodological Answer : Use isotope labeling or computational modeling (e.g., DFT) to trace reaction pathways. For biological systems, combine in vitro assays (e.g., enzyme inhibition) with in silico docking studies to validate mechanistic hypotheses .

- Key Consideration : Control for confounding variables (e.g., pH, ionic strength) and employ blinded data analysis to reduce bias .

Q. What statistical approaches resolve contradictions in published data on EC 285-854-4’s activity or toxicity?

- Methodological Answer : Apply meta-analysis frameworks to aggregate disparate datasets. Use sensitivity analysis to identify outliers or confounding factors (e.g., batch variability). Bayesian statistics can quantify uncertainty in conflicting results .

- Key Consideration : Transparently report effect sizes and confidence intervals rather than relying solely on p-values .

Q. How to develop predictive models for EC 285-854-4’s behavior in multi-component or environmental systems?

- Methodological Answer : Integrate QSAR (Quantitative Structure-Activity Relationship) models with environmental fate databases (e.g., EPI Suite). Validate predictions using microcosm experiments or field sampling .

- Key Consideration : Address model generalizability by testing across diverse environmental matrices (e.g., soil vs. aquatic systems) .

Cross-Cutting Methodological Guidelines

- Ethical and Reproducibility Standards : Ensure all studies comply with ethical guidelines for data transparency. Share raw datasets and code via platforms like Zenodo or GitHub .

- Literature Synthesis : Systematically review existing studies using PRISMA frameworks to identify gaps and avoid redundant hypotheses .

- Error Analysis : Quantify uncertainties in measurements (e.g., via standard deviation, confidence intervals) and discuss their impact on conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.